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Introduction
Mycoplasma pneumoniae is a significant causative agent of atypical pneumonia in humans. Its

pathogenicity is critically dependent on its ability to adhere to the respiratory epithelium, a

process mediated by a specialized terminal organelle. The P30 protein is a key adhesin located

at the tip of this organelle, playing a pivotal role in cytadherence and gliding motility, making it a

crucial factor in the virulence of this bacterium.[1][2] This technical guide provides a

comprehensive overview of the molecular characteristics of the P30 protein, intended to serve

as a valuable resource for researchers and professionals involved in the study of M.

pneumoniae and the development of novel therapeutics.

Core Molecular Characteristics
The P30 protein is a transmembrane protein essential for the integrity and function of the M.

pneumoniae attachment organelle.[1] It is involved in the initial attachment to host cells and

subsequent gliding motility, which allows the bacterium to navigate the respiratory tract.[1]

Mutants lacking a functional P30 protein are deficient in adhesion and motility and are

considered avirulent.[1]
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A compilation of the key quantitative data for the P30 protein and its corresponding gene,

MPN453, is presented in Table 1.

Characteristic Value Reference

Protein

Molecular Weight (Apparent) ~30 kDa [1]

Molecular Weight (Calculated) 29.743 kDa

Number of Amino Acids 275 [1]

Isoelectric Point (pI)
Data not available in search

results

Gene (MPN453)

Size 825 nucleotides

G+C Content 54.4% [1]

Protein Domain Architecture and Function
The P30 protein exhibits a modular structure, with distinct domains contributing to its overall

function in adhesion and motility. It is a transmembrane protein with its N-terminus located in

the cytoplasm and its C-terminus exposed on the cell surface.[3][4]

N-terminal Cytoplasmic Domain: This intracellular region is believed to be crucial for the

proper function of P30, potentially linking the protein to the internal structures of the terminal

organelle.[5]

Transmembrane Domain: This hydrophobic segment anchors the P30 protein within the

mycoplasma cell membrane.

C-terminal Extracellular Domain: This surface-exposed region is rich in proline residues and

contains several repeat sequences.[3] This domain is directly involved in binding to host cell

receptors, such as sialoglycoproteins and sulfated glycolipids, and is highly immunogenic.[1]

The C-terminus shares sequence homology with the major adhesin P1, suggesting a

functional relationship.
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A schematic representation of the P30 protein's domain structure is provided below.
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P30 Protein Domain Architecture

Role in the Adhesion Complex
The P30 protein does not function in isolation but is a critical component of a larger adhesion

complex at the terminal organelle. It interacts with other key proteins, most notably the P1

adhesin, to mediate efficient binding to host cells. The proper localization and function of P1

are dependent on the presence of P30.[2] This complex of adhesins and accessory proteins

forms a high-density structure at the bacterial pole, facilitating a strong and specific interaction

with the host epithelium.

The following diagram illustrates the central role of P30 within the M. pneumoniae adhesion

complex.
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P30 in the M. pneumoniae Adhesion Complex

Experimental Protocols
This section provides an overview of key experimental methodologies for studying the P30

protein.

Recombinant P30 Protein Expression and Purification
This protocol describes the expression and purification of a maltose-binding protein (MBP)-P30

fusion protein in E. coli.

Cloning:

Amplify the gene fragment of P30 (e.g., the C-terminal region) using PCR with primers

containing appropriate restriction sites.
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Ligate the purified PCR product into an expression vector containing an N-terminal MBP

tag (e.g., pMAL).

Transform the ligation product into a suitable E. coli expression strain (e.g., BL21).

Verify the correct insertion by restriction digestion and DNA sequencing.

Expression:

Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) broth containing the

appropriate antibiotic and grow overnight at 37°C with shaking.

Dilute the overnight culture into a larger volume of LB broth and grow to an optical density

at 600 nm (OD600) of 0.4-0.6.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 1 mM.

Continue to incubate at 37°C for 4-5 hours with shaking.

Purification:

Harvest the bacterial cells by centrifugation.

Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1

mM EDTA, pH 7.4).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation to remove cell debris.

Apply the supernatant to an amylose resin column pre-equilibrated with column buffer.

Wash the column extensively with column buffer to remove unbound proteins.

Elute the MBP-P30 fusion protein with column buffer containing 10 mM maltose.

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting.
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Western Blotting for P30 Detection
This protocol outlines the general steps for detecting the P30 protein in M. pneumoniae lysates.

Sample Preparation:

Culture M. pneumoniae to the desired density.

Harvest the cells by centrifugation.

Wash the cell pellet with phosphate-buffered saline (PBS).

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

Determine the protein concentration of the lysate using a standard assay (e.g., BCA

assay).

SDS-PAGE and Protein Transfer:

Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

Immunodetection:

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum

albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or

overnight at 4°C.

Incubate the membrane with a primary antibody specific for the P30 protein, diluted in

blocking buffer, overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody, diluted in blocking buffer, for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Detect the signal using X-ray film or a digital imaging system.

Cell Adhesion Assay
This protocol provides a general framework for quantifying the adherence of M. pneumoniae to

host cells.

Cell Culture:

Culture a relevant human cell line (e.g., A549 lung carcinoma cells) to confluence in

appropriate cell culture plates.

Bacterial Preparation:

Grow M. pneumoniae in a suitable broth medium.

Label the bacteria with a fluorescent dye (e.g., calcein-AM) or radioisotope for

quantification.

Wash and resuspend the labeled bacteria in cell culture medium.

Adhesion Assay:

Wash the confluent host cell monolayers with PBS.

Add the labeled M. pneumoniae suspension to the host cells at a defined multiplicity of

infection (MOI).

Incubate for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for

bacterial adherence.
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Gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.

Quantification:

Lyse the host cells with a lysis buffer (e.g., containing a non-ionic detergent).

Quantify the number of adherent bacteria by measuring the fluorescence or radioactivity of

the cell lysate.

Alternatively, adherent bacteria can be quantified by plating serial dilutions of the lysate

and counting colony-forming units (CFUs).

Experimental Workflow for P30 Functional Analysis
A systematic approach is required to elucidate the function of the P30 protein. The following

workflow outlines a logical sequence of experiments.
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Workflow for P30 Functional Analysis

Conclusion
The P30 protein of Mycoplasma pneumoniae is a multifaceted adhesin with a critical role in the

pathogenesis of infection. Its well-defined domain structure, involvement in the adhesion

complex, and high immunogenicity make it an attractive target for the development of novel

diagnostic tools and vaccines. The experimental protocols and workflows outlined in this guide

provide a framework for further investigation into the molecular intricacies of this essential

virulence factor. A deeper understanding of the P30 protein will undoubtedly contribute to the

development of more effective strategies to combat M. pneumoniae infections.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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